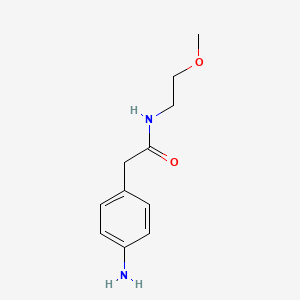

2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide

Description

Contextualization of Acetamide (B32628) Derivatives in Chemical and Biological Research

The acetamide functional group is a cornerstone in the architecture of a vast array of biologically active molecules and pharmaceutical agents. nih.govpatsnap.com This simple yet versatile moiety is a prevalent feature in numerous natural products and synthetic compounds, contributing significantly to their chemical properties and biological functions. archivepp.com The ability of the amide bond to participate in hydrogen bonding interactions is a key determinant of the molecular recognition processes that govern drug-target interactions. nih.gov

Research has consistently demonstrated the broad spectrum of pharmacological activities associated with acetamide derivatives. These compounds have been extensively explored and have shown promise in various therapeutic areas, including as:

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors incorporate the acetamide scaffold. archivepp.comarchivepp.com

Anticancer agents: Phenylacetamide derivatives, in particular, have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. nih.govnih.govmdpi.com

Antibacterial and Antifungal agents: The acetamide structure is a common feature in compounds developed to combat microbial infections. nih.gov

Analgesic agents: The analgesic properties of several acetamide derivatives have been well-documented, with some compounds showing efficacy in various pain models. nih.govproquest.comnih.gov

Antiviral agents: Certain N-substituted acetamides have been investigated for their potential to inhibit viral replication. patsnap.com

The following table provides a glimpse into the diverse biological activities exhibited by various acetamide derivatives, highlighting the versatility of this structural class.

| Class of Acetamide Derivative | Reported Biological Activities | Example Research Findings |

| Phenylacetamides | Anticancer, Anti-inflammatory | Induction of apoptosis in cancer cells, inhibition of inflammatory mediators. nih.govmdpi.com |

| N-substituted acetamides | Antiviral, Enzyme inhibition | Inhibition of viral replication enzymes, modulation of target protein activity. patsnap.com |

| Thiazole-containing acetamides | Antibacterial, Nematicidal | Effective against various bacterial strains and nematodes. nih.gov |

| Phenoxy acetamides | Analgesic, Anti-inflammatory | Reduction of pain and inflammation in preclinical models. nih.gov |

Rationale for Investigating the 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide Scaffold

The specific structural arrangement of this compound provides a compelling rationale for its investigation as a potentially bioactive compound. The molecule can be deconstructed into three key components, each contributing to its potential pharmacological profile:

The 2-(4-aminophenyl)acetamide (B1267592) core: This phenylacetamide structure is a well-established pharmacophore with a proven track record in medicinal chemistry. The presence of the amino group on the phenyl ring at the para position is a common feature in many biologically active compounds and can serve as a crucial site for hydrogen bonding or for further chemical modification to modulate activity and selectivity.

The N-(2-methoxyethyl) substituent: The introduction of an N-substituted group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 2-methoxyethyl group, in particular, can impact solubility, metabolic stability, and cell permeability. Such modifications are a key strategy in drug discovery to optimize the "drug-like" properties of a lead compound. nih.govresearchgate.netnih.gov The ether linkage and the terminal methyl group can also influence how the molecule interacts with biological targets.

The combination of these structural features within a single molecule makes this compound a promising scaffold for the development of novel therapeutic agents. Its structure suggests potential for a range of biological activities, warranting further investigation into its synthesis and pharmacological evaluation.

Overview of Current Academic Research Trends on N-Substituted Amides and Phenyl Acetamides

Current academic research on N-substituted amides and phenylacetamides is vibrant and multifaceted, driven by the continual need for new and improved therapeutic agents. Several key trends are shaping the direction of this research:

Drug Design and Discovery: A primary focus remains on the design and synthesis of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. acs.orgrjptonline.orgtandfonline.com This often involves the strategic modification of the N-substituent and the phenyl ring to explore structure-activity relationships (SAR).

Bioisosteric Replacement: The amide bond, while crucial for activity, can sometimes be susceptible to metabolic degradation. A significant research trend involves the replacement of the amide bond with bioisosteres—different functional groups that mimic the amide's size, shape, and electronic properties but offer improved metabolic stability. nih.govu-tokyo.ac.jpdrughunter.comresearchgate.netpatsnap.com This strategy aims to create more robust drug candidates.

Development of Novel Synthetic Methodologies: The efficient and versatile synthesis of N-substituted amides is a continuous area of research. Chemists are developing new catalytic systems and reaction conditions to facilitate the construction of these molecules with greater ease and in a more environmentally friendly manner. researchgate.netresearchgate.netescholarship.org

Exploration of New Biological Targets: Researchers are actively investigating the potential of N-substituted amides and phenylacetamides to interact with novel biological targets implicated in a wide range of diseases. This includes exploring their potential as enzyme inhibitors, receptor modulators, and agents that can disrupt protein-protein interactions.

The following table summarizes some of the recent research trends in the field of N-substituted amides and phenylacetamides:

| Research Trend | Description | Significance in Drug Discovery |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand its effect on biological activity. | Enables the design of more potent and selective drug candidates. |

| Bioisosteric Replacement of the Amide Bond | Replacing the amide group with other functional groups to improve metabolic stability and pharmacokinetic properties. nih.govu-tokyo.ac.jp | Leads to the development of more "drug-like" molecules with enhanced in vivo performance. |

| Catalytic N-Arylation and N-Alkylation | Development of new transition-metal-catalyzed methods for the efficient formation of N-C bonds. escholarship.org | Provides more efficient and versatile synthetic routes to a wide range of N-substituted amides. |

| Late-Stage Functionalization | Modifying complex molecules, such as existing drugs or natural products, at a late stage in the synthesis. escholarship.org | Allows for the rapid generation of new analogs with potentially improved properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-7-6-13-11(14)8-9-2-4-10(12)5-3-9/h2-5H,6-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGJJFIWFQLAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemodiversity of 2 4 Aminophenyl N 2 Methoxyethyl Acetamide

Established Synthetic Routes for 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide

Established synthetic strategies for forming the amide bond in this compound typically rely on two primary retrosynthetic disconnections: direct amidation of a carboxylic acid precursor or transformation of a functional group on the aromatic ring of a pre-formed acetamide (B32628).

Approaches Involving 4-aminophenylacetic acid and 2-methoxyethylamine (B85606)

The most direct and convergent approach to synthesizing this compound involves the formation of an amide bond between 4-aminophenylacetic acid and 2-methoxyethylamine. srce.hrsigmaaldrich.com This reaction is a classic example of amide synthesis via the condensation of a carboxylic acid and an amine.

However, the direct thermal condensation of these two components requires harsh conditions and often results in low yields, making it impractical for most applications. researchgate.net Consequently, the carboxylic acid moiety of 4-aminophenylacetic acid must first be "activated" to facilitate the nucleophilic attack by the amine. This activation is typically achieved using a variety of coupling reagents common in peptide synthesis. researchgate.net

A general procedure involves dissolving 4-aminophenylacetic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, for example, a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is then added, often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. After a period of activation, 2-methoxyethylamine is added to the mixture, leading to the formation of the desired amide product.

Another method involves the conversion of 4-aminophenylacetic acid into a more reactive acyl chloride. srce.hr This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-aminophenylacetyl chloride is then reacted with 2-methoxyethylamine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield this compound. Care must be taken during this process, as the free amino group can also react with the acyl chloride, potentially leading to polymerization or other side products.

| Starting Material 1 | Starting Material 2 | Key Reagents/Method | Typical Solvents |

| 4-Aminophenylacetic acid | 2-Methoxyethylamine | Carbodiimide coupling (e.g., EDC, DCC) with additives (e.g., HOBt) | DMF, DCM |

| 4-Aminophenylacetic acid | 2-Methoxyethylamine | Conversion to acyl chloride (e.g., using SOCl₂) followed by amination | Benzene, Dichloromethane |

This interactive table summarizes common approaches for the synthesis of this compound from 4-aminophenylacetic acid and 2-methoxyethylamine.

Reduction Strategies from Nitro Precursors (e.g., N-(4-nitrophenyl)acetamide derivatives)

An alternative and widely employed strategy involves the synthesis of a nitro-substituted precursor, followed by a reduction of the nitro group to the primary amine. researchgate.netresearchgate.net This approach is particularly useful as it avoids potential complications with the free amino group during the amide bond formation step.

The synthesis typically begins with 4-nitrophenylacetic acid. This starting material undergoes an amidation reaction with 2-methoxyethylamine under standard coupling conditions, similar to those described in the previous section, to produce N-(2-methoxyethyl)-2-(4-nitrophenyl)acetamide. The presence of the electron-withdrawing nitro group makes the carboxylic acid slightly more reactive, sometimes facilitating the coupling reaction.

The key step in this pathway is the subsequent reduction of the nitro group. A variety of methods can be employed for this transformation:

Catalytic Hydrogenation: This is one of the most common and clean methods. The nitro precursor is dissolved in a solvent like ethanol, methanol, or ethyl acetate (B1210297) and subjected to an atmosphere of hydrogen gas in the presence of a metal catalyst. chemicalbook.comchemicalbook.com Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. chemicalbook.com The reaction is typically run at or slightly above atmospheric pressure until the consumption of hydrogen ceases.

Metal-Acid Systems: Classic reduction methods using metals in acidic media are also effective. researchgate.net Common systems include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net These reactions generate the amine salt, which is then neutralized with a base to liberate the free amine.

Other Reducing Agents: Other reagents, such as sodium dithionite (B78146) (Na₂S₂O₄), can also be used for the reduction of aromatic nitro groups. chemicalbook.com

The choice of reduction method often depends on the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding cost and waste disposal. Catalytic hydrogenation is often preferred for its high yields and cleaner reaction profiles. chemicalbook.com

| Precursor Compound | Reduction Method | Catalyst/Reagents | Typical Solvents |

| N-(2-methoxyethyl)-2-(4-nitrophenyl)acetamide | Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate |

| N-(2-methoxyethyl)-2-(4-nitrophenyl)acetamide | Metal in Acid | Fe/HCl or Sn/HCl | Water, Ethanol |

| N-(2-methoxyethyl)-2-(4-nitrophenyl)acetamide | Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Water/Ammonia |

This interactive table outlines common reduction strategies for converting nitro precursors to the target aminophenyl compound.

Discussion of Catalytic Systems and Reaction Conditions in Amide Synthesis

The efficiency of amide bond formation is critically dependent on the choice of catalytic system and reaction conditions. For the synthesis of this compound from its carboxylic acid and amine precursors, the primary goal is to increase the electrophilicity of the carboxyl carbon to facilitate attack by the amine's lone pair of electrons.

Coupling Reagents: Carbodiimides like EDC and DCC are not strictly catalysts but are stoichiometric activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine. The choice between EDC and DCC often comes down to the solubility of the urea (B33335) byproduct; dicyclohexylurea (from DCC) is insoluble in most organic solvents and can be removed by filtration, while the urea derived from EDC is water-soluble, facilitating its removal during an aqueous workup.

Catalytic Additives: Additives like HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. These compounds react with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines. This two-step activation process minimizes side reactions, such as the formation of N-acylurea byproducts, and reduces the risk of racemization if chiral centers are present.

Solvent and Temperature: The choice of solvent is crucial. Aprotic polar solvents like DMF and N-methyl-2-pyrrolidone (NMP) are excellent at solvating the reactants but can be difficult to remove. Dichloromethane is another common choice due to its volatility, though it is less effective at dissolving some of the more polar starting materials and reagents. Reactions are typically run at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Exploration of Novel Synthetic Pathways and Methodological Advancements

In recent years, the development of synthetic methodologies has been increasingly driven by the need for more sustainable and efficient chemical processes. This has led to the exploration of novel pathways for the synthesis of N-substituted acetamides that align with the principles of green chemistry and utilize alternative energy sources for activation.

Green Chemistry Principles in the Synthesis of N-Substituted Acetamides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of compounds like this compound, several green chemistry principles are particularly relevant. sphinxsai.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Direct amidation reactions, especially those that can be performed catalytically without stoichiometric activating agents, are preferable to routes that generate significant byproducts (e.g., the urea byproduct from carbodiimide coupling).

Use of Safer Solvents: Traditional syntheses often employ hazardous solvents. Green chemistry encourages the use of more benign alternatives, such as water, ethanol, or supercritical CO₂. Research into performing amide bond formations in aqueous media or under solvent-free conditions is an active area. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Developing catalytic methods for direct amide bond formation from carboxylic acids and amines, for example, using boronic acid catalysts, is a key goal in green chemistry. These methods avoid the waste generated by traditional coupling agents.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Methodologies that require significant energy input for heating or cooling are less desirable.

Applying these principles to the synthesis of this compound would favor a direct catalytic amidation of 4-aminophenylacetic acid with 2-methoxyethylamine in a green solvent, or potentially a solvent-free reaction, over multi-step routes involving hazardous reagents and solvents.

| Green Chemistry Principle | Application in N-Substituted Acetamide Synthesis | Example/Goal |

| Maximizing Atom Economy | Preferring addition reactions over substitutions. | Development of direct catalytic amidation to avoid stoichiometric coupling agents and their byproducts. sphinxsai.com |

| Use of Safer Solvents | Replacing hazardous solvents (e.g., DMF, DCM) with greener alternatives. | Performing synthesis in water, ethanol, or exploring solvent-free conditions. rsc.org |

| Catalysis | Employing catalytic rather than stoichiometric reagents. | Using boronic acids or other catalysts for direct amide formation. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing reactions that proceed efficiently without the need for heating or cooling. |

This interactive table highlights the application of green chemistry principles to the synthesis of N-substituted acetamides.

Photochemical and Alternative Activation Methods for Amide Bond Formation

A significant advancement in amide synthesis is the use of alternative energy sources, such as visible light, to drive the reaction. chinesechemsoc.org Photochemical methods offer a green and efficient alternative to traditional thermal activation. organic-chemistry.orgacs.org

Visible-Light Photoredox Catalysis: This technique has emerged as a powerful tool for forming C-N bonds. organic-chemistry.org In a typical system, a photocatalyst, such as an iridium or ruthenium complex or an organic dye, absorbs visible light and becomes electronically excited. acs.org This excited catalyst can then engage in single-electron transfer (SET) processes with the reaction substrates to generate reactive radical intermediates that can couple to form the amide bond. For example, a carboxylic acid can be activated to form an acyl radical, which then combines with an amine. These reactions often proceed under very mild conditions—at room temperature and with low catalyst loadings—and exhibit high functional group tolerance. organic-chemistry.org

Other Alternative Methods:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of amide bond formation by efficiently heating the reaction mixture. This can lead to shorter reaction times and often improved yields compared to conventional heating.

Flow Chemistry: Performing amide synthesis in continuous-flow reactors offers several advantages, including precise control over reaction parameters (temperature, pressure, reaction time), improved safety for handling hazardous intermediates, and easier scalability. Photochemical reactions are particularly well-suited to flow chemistry, as the high surface-area-to-volume ratio of the reactors allows for efficient irradiation of the reaction mixture. chinesechemsoc.org

These novel methods represent the cutting edge of amide synthesis and could be readily applied to produce this compound in a more efficient, sustainable, and controlled manner. researchgate.netresearchgate.net

Derivatization Strategies for Structural Modification of the Core Scaffold

The core structure of this compound presents multiple reactive sites that are amenable to chemical modification. These sites—the phenyl ring, the N-methoxyethyl moiety, and the acetamide linkage—offer opportunities for systematic structural derivatization. Such modifications are instrumental in exploring the chemical space around the core scaffold, leading to the generation of analog libraries with diverse physicochemical properties. Strategic derivatization allows for the fine-tuning of molecular characteristics, which can be crucial for various research applications. The following sections detail specific strategies for modifying each of these key structural components.

The aromatic phenyl ring of the this compound scaffold is a prime target for functionalization through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The existing substituents—the amino group (-NH₂) and the acetamido group (-NHCOCH₂R)—govern the regioselectivity of these reactions. The amino group is a strongly activating ortho-, para-director, while the acetamido group is also an activating ortho-, para-director. ijarsct.co.in Given that the para position relative to the amino group is occupied, electrophilic attack is anticipated to occur predominantly at the positions ortho to the amino group (positions 3 and 5).

Common electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. masterorganicchemistry.com

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the ring, typically at the position ortho to the strongly activating amino group. rsc.orgjcbsc.org The resulting nitro-substituted analog serves as a versatile intermediate for further transformations, such as reduction to a new amino group or nucleophilic aromatic substitution.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br, -I) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. youtube.com For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of an acid catalyst. researchgate.net Halogenated derivatives are valuable for their altered electronic properties and as handles for cross-coupling reactions to introduce further diversity.

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H) on the aromatic ring, significantly increasing the polarity and water solubility of the molecule. ijarsct.co.in

These functionalization reactions pave the way for generating a wide array of analogs with modified steric and electronic profiles.

Table 1: Potential Analogs via Phenyl Ring Functionalization

| Parent Compound | Reaction Type | Potential Product | Introduced Functional Group |

|---|---|---|---|

| This compound | Nitration | 2-(4-amino-3-nitrophenyl)-N-(2-methoxyethyl)acetamide | -NO₂ |

| This compound | Bromination | 2-(4-amino-3-bromophenyl)-N-(2-methoxyethyl)acetamide | -Br |

| This compound | Chlorination | 2-(4-amino-3-chlorophenyl)-N-(2-methoxyethyl)acetamide | -Cl |

| This compound | Sulfonation | 2-(4-amino-3-sulfophenyl)-N-(2-methoxyethyl)acetamide | -SO₃H |

The N-methoxyethyl side chain offers another point for structural diversification. Modifications can target either the ether linkage or the amide nitrogen itself.

Ether Cleavage: The methyl ether of the N-methoxyethyl group can be cleaved under strongly acidic conditions, for example, using hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orglongdom.orglibretexts.org This reaction proceeds via an SN2 mechanism, where the halide ion attacks the less sterically hindered methyl group, yielding an N-(2-hydroxyethyl)acetamide derivative. libretexts.org The resulting primary alcohol provides a reactive handle for a plethora of subsequent modifications, including:

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Etherification: Alkylation to introduce different alkoxy groups.

Oxidation: Conversion to an aldehyde or carboxylic acid, allowing for further conjugation or derivatization.

N-Alkylation: While the amide nitrogen is generally a poor nucleophile, it can be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding anion, which can then be alkylated with an alkyl halide. mdpi.comstackexchange.com This allows for the introduction of a second substituent on the amide nitrogen, leading to tertiary amide derivatives. However, this approach might face challenges with selectivity and requires careful optimization of reaction conditions. Catalytic methods for the N-alkylation of amides using alcohols have also been developed and could present a more atom-economical alternative. rsc.orgresearchgate.net

These strategies enable the synthesis of derivatives with altered polarity, hydrogen-bonding capacity, and steric bulk at the amide side chain.

Table 2: Potential Analogs via N-Methoxyethyl Moiety Modification

| Starting Material | Reaction Type | Potential Product | Resulting Moiety |

|---|---|---|---|

| This compound | Ether Cleavage | 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide | -NHCH₂CH₂OH |

| 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide | Esterification (with Acetic Anhydride) | 2-(4-aminophenyl)-N-(2-acetoxyethyl)acetamide | -NHCH₂CH₂OC(O)CH₃ |

| 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide | Etherification (with Ethyl Iodide) | 2-(4-aminophenyl)-N-(2-ethoxyethyl)acetamide | -NHCH₂CH₂OCH₂CH₃ |

| This compound | N-Alkylation (with Methyl Iodide) | 2-(4-aminophenyl)-N-methyl-N-(2-methoxyethyl)acetamide | -N(CH₃)CH₂CH₂OCH₃ |

Homologation: The length of the alkyl chain in the acetamide linker can be extended. For instance, a propanamide analog, 3-(4-aminophenyl)-N-(2-methoxyethyl)propanamide, could be synthesized. This would typically involve starting with a different building block, such as 3-(4-nitrophenyl)propanoic acid, which would be coupled with 2-methoxyethanamine, followed by reduction of the nitro group. The synthesis of various propanamide derivatives has been reported in the literature, showcasing the feasibility of this approach. researchgate.net

Introduction of Substituents: The linker can be functionalized by introducing substituents on the α-carbon (the carbon adjacent to the carbonyl group). This can be achieved by starting with a substituted phenylacetic acid derivative, for example, 2-(4-aminophenyl)-2-methylpropanoic acid. These modifications can introduce chirality and conformational constraints, which can significantly impact molecular interactions.

Replacement of the Linker: The entire acetamide group can be replaced with other bioisosteric linkers to explore different chemical properties. For example, a sulfonamide linkage could be formed by reacting 4-aminobenzenesulfonyl chloride with 2-methoxyethanamine.

These modifications allow for a systematic exploration of the optimal linker length and conformation for specific applications.

Table 3: Potential Analogs via Acetamide Linkage Diversification

| Modification Strategy | Starting Materials (Example) | Potential Product | Linker Structure |

|---|---|---|---|

| Homologation (Chain Extension) | 3-(4-aminophenyl)propanoic acid + 2-methoxyethanamine | 3-(4-aminophenyl)-N-(2-methoxyethyl)propanamide | -CH₂CH₂C(O)NH- |

| α-Substitution | 2-(4-aminophenyl)-2-methylpropanoic acid + 2-methoxyethanamine | 2-(4-aminophenyl)-2-methyl-N-(2-methoxyethyl)propanamide | -CH(CH₃)C(O)NH- |

| Linker Replacement | 4-aminobenzenesulfonyl chloride + 2-methoxyethanamine | 4-amino-N-(2-methoxyethyl)benzenesulfonamide | -SO₂NH- |

| Homologation (Chain Shortening - Hypothetical) | 4-aminobenzoic acid + 2-methoxyethanamine | 4-amino-N-(2-methoxyethyl)benzamide | -C(O)NH- |

Structural Elucidation and Advanced Characterization Techniques in Research Contexts

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular framework of "2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide".

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, confirming the connectivity and chemical environment of each atom.

¹H NMR: In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the aromatic protons of the aminophenyl group, the methylene (B1212753) protons of the acetamide (B32628) and methoxyethyl moieties, and the methyl protons of the methoxy (B1213986) group would be observed. The aromatic protons typically appear as a set of doublets in the downfield region. The methylene protons adjacent to the nitrogen and oxygen atoms would exhibit characteristic shifts, and the methoxy protons would present as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. Key signals would include those for the aromatic carbons, the carbonyl carbon of the acetamide group, the methylene carbons of the ethyl chain, and the methoxy carbon. The chemical shifts of these signals are indicative of their electronic surroundings.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~6.6-7.0 | ~115-130 |

| Amide NH | Broad singlet | - |

| CH₂ (acetamide) | ~3.4 | ~43 |

| CH₂ (ethyl, adjacent to NH) | ~3.3 | ~40 |

| CH₂ (ethyl, adjacent to O) | ~3.5 | ~71 |

| OCH₃ | ~3.3 | ~59 |

| C=O (amide) | - | ~170 |

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine and the secondary amide, a strong C=O stretching vibration for the amide carbonyl group, and C-N and C-O stretching bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium |

| N-H Stretch (Amide) | ~3300 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch (Ether) | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aminophenyl group in "this compound" would give rise to characteristic absorption bands in the UV region, corresponding to π-π* transitions of the aromatic ring.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For "this compound," the molecular ion peak [M]+ would confirm its molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the methoxyethyl group or parts of the acetamide linkage, providing further evidence for the proposed structure. uni.lu

A predicted collision cross-section (CCS) can be calculated for different adducts of the molecule. uni.lu For example, the [M+H]⁺ adduct is predicted to have a CCS of 146.9 Ų, while the [M+Na]⁺ adduct is predicted at 152.6 Ų. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can provide precise bond lengths, bond angles, and conformational details of "this compound" in the solid state. The resulting crystal structure would reveal the planarity of the phenyl and amide groups and the conformation of the methoxyethyl side chain. It would also elucidate intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A sharp, single peak under various conditions would indicate a high degree of purity. Different column types and mobile phases can be employed to resolve the target compound from any impurities.

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC can also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is a characteristic property of the compound under a specific solvent system.

Advanced Bioanalytical Techniques for Molecular Interactions in Research

In a research context, various bioanalytical techniques can be employed to study the interactions of "this compound" with biological molecules. These methods are crucial for understanding its potential as a pharmacophore or bioactive agent.

Surface Plasmon Resonance (SPR): SPR can be used to study the binding kinetics and affinity of the compound with target proteins or other biomolecules in real-time, without the need for labeling.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction, such as enthalpy and entropy changes.

Affinity Chromatography: This technique can be used to isolate and identify binding partners of "this compound" from complex biological samples.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific DFT studies on the conformational preferences, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) for 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide were found in the search results. Such studies for other acetamide (B32628) compounds generally involve geometry optimization to find the most stable conformers and analysis of frontier molecular orbitals to predict chemical reactivity and kinetic stability.

Information regarding the electrostatic potential surface of this compound is unavailable. This analysis is typically used to identify nucleophilic (negative potential, electron-rich) and electrophilic (positive potential, electron-poor) sites within a molecule, which is crucial for predicting intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Specific predictions of ligand-target interactions, such as receptor binding or enzyme inhibition, for this compound are not available. Molecular docking and dynamics simulations are the standard methods for these predictions, helping to understand the binding affinity and mode of action of a compound with a specific protein target.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

No QSAR studies featuring this compound were identified. QSAR models are developed by correlating variations in the chemical structures of a series of compounds with their biological activities. These models are then used to predict the activity of new, un-tested compounds. The absence of this compound in such studies means its activity has not been modeled or predicted within a larger dataset of related molecules.

Prediction of Research Activity Profiles

The prediction of a compound's research activity profile is a critical step in assessing its potential utility. This process typically involves the use of computational models to screen the compound against a vast array of known biological targets. Methodologies such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analyses are instrumental in this predictive screening. By identifying potential interactions with proteins, enzymes, and receptors, these methods can provide initial hypotheses regarding the compound's mechanism of action and potential therapeutic applications.

For this compound, specific predicted research activity profiles are not available in the published literature. A typical in silico screening would assess the molecule's structural and electronic compatibility with the binding sites of numerous biological targets. The output of such an analysis would provide a ranked list of potential targets based on predicted binding affinities or interaction scores. The table below illustrates a hypothetical output for such a predictive study.

Table 1: Hypothetical Predicted Research Activity Profile for this compound

| Biological Target Class | Predicted Activity | Confidence Score |

|---|---|---|

| Kinase Inhibitors | Data Not Available | N/A |

| G-Protein Coupled Receptor (GPCR) Ligands | Data Not Available | N/A |

| Ion Channel Modulators | Data Not Available | N/A |

| Nuclear Receptors Ligands | Data Not Available | N/A |

This table is presented for illustrative purposes to show how data would be structured. No publicly available data exists for this specific compound.

Without dedicated computational research, any assertions regarding the potential biological activities of this compound would be entirely speculative.

Identification of Key Structural Descriptors Influencing Research Outcomes

Key structural descriptors are quantifiable characteristics of a molecule that are correlated with its biological activity. These descriptors can be categorized into several classes, including physicochemical (e.g., molecular weight, lipophilicity or logP, polar surface area), electronic (e.g., dipole moment, partial charges), and topological (e.g., molecular connectivity indices). The identification of these descriptors is fundamental to understanding structure-activity relationships (SAR), which in turn guides the rational design of more potent and selective analog compounds.

A comprehensive analysis of the key structural descriptors for this compound and their specific influence on research outcomes has not been reported. Such an investigation would typically involve the synthesis and biological evaluation of a series of structurally related compounds, followed by the development of a QSAR model to correlate the variations in biological activity with changes in the structural descriptors.

The primary structural features of this compound include an aminophenyl group, an acetamide linker, and a methoxyethyl moiety.

The aminophenyl group is a common pharmacophore that can participate in hydrogen bonding and aromatic interactions.

The acetamide linker provides conformational flexibility and features carbonyl and amide functionalities that can act as hydrogen bond acceptors and donors.

The methoxyethyl group can impact the molecule's hydrophilicity and steric profile.

Table 2: Calculated Physicochemical Properties for this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| XlogP (predicted) | 0.3 uni.lu |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Source: Data derived from publicly accessible chemical databases. uni.lu

While these fundamental descriptors provide a basic profile of the molecule, their precise impact on the research outcomes for this compound has not been established through dedicated in silico studies.

Preclinical Biological Investigations and Mechanistic Elucidation Non Clinical Focus

In Vitro Cellular and Biochemical Assay Development and Application

There is no specific information available regarding the development or application of in vitro cellular or biochemical assays for 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide. Research on structurally related aminophenyl acetamide (B32628) derivatives has been conducted, exploring their roles as, for example, enzyme inhibitors or receptor ligands. For instance, other compounds within the broader acetamide class have been investigated for activities such as:

Enzyme Inhibition : N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide has been identified as an inhibitor of Carbonic anhydrase 1 and 2. drugbank.com Similarly, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide was developed as a selective aurora kinase B inhibitor. nih.gov

Receptor Binding : The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was found to have a high affinity for the σ1 receptor. nih.gov

Antitumor Activity : The related compound N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is used as a reagent in the preparation of derivatives with angiokinase inhibitory and antitumor properties. chemicalbook.comchemicalbook.com Another class, 2-(4-aminophenyl)benzothiazoles, has been shown to generate DNA adducts in sensitive tumor cells. researchgate.net

However, it is crucial to note that these findings are for distinct molecules, and such properties cannot be extrapolated to this compound without direct experimental evidence.

Cell-Based Models for Investigating Cellular Pathway Modulation

No studies have been published that utilize cell-based models to investigate the modulation of cellular pathways by this compound. The investigation of cellular signaling pathways is a critical step in understanding a compound's mechanism of action, with research often focusing on pathways involved in cell proliferation, differentiation, and apoptosis. nih.govnih.gov

Investigations into Molecular Mechanisms of Action (e.g., protein interaction, pathway interference)

The molecular mechanism of action for this compound has not been elucidated in any published research.

In Vivo Model Systems for Mechanistic Research (Non-Human, Non-Clinical)

There is no evidence of this compound being studied in in vivo model systems.

Development and Validation of Animal Models for Disease Mechanism Studies

No animal models have been specifically developed or validated for studying the mechanisms related to this compound. Animal models are essential for understanding the complex interactions of a compound within a whole biological system. nih.govnih.gov

Use of Organoid and 3D Culture Models for Complex Biological Systems

The application of organoid or 3D culture models in research involving this compound has not been reported. These advanced in vitro models, which can be derived from stem cells, are increasingly used to mimic the structure and function of human organs for disease modeling and drug screening. j-organoid.orgnih.govnih.gov

Methodological Approaches to Elucidate Biological Effects in Research Models

In the absence of specific studies on this compound, the scientific community typically employs a range of established methodological approaches to characterize the biological effects of novel compounds. These research models are critical for predicting potential efficacy and understanding the physiological and pathological responses to the chemical agent.

Standard in vitro models would include cell-based assays using various human cancer cell lines or primary cells to assess cytotoxicity, proliferation, apoptosis, and other cellular processes. Advanced models such as 3D cell cultures, spheroids, and organoids are also increasingly used to better mimic the in vivo environment. For in vivo investigations, rodent models, including xenograft and genetically engineered models, are commonly utilized to evaluate the compound's activity in a whole-organism context.

Target Identification and Validation Strategies

A crucial aspect of preclinical investigation is the identification and validation of the molecular target(s) through which a compound exerts its biological effects. This process is fundamental to understanding its mechanism of action and for the development of biomarkers.

Chemical Biology Approaches to Probe-Target Engagement

To identify the direct binding partners of a compound like this compound, chemical biology techniques are indispensable. These methods often involve the synthesis of a tagged or modified version of the compound to serve as a "probe." This probe can then be used in affinity-based pull-down assays from cell lysates to isolate its binding proteins, which are subsequently identified by mass spectrometry. Other techniques such as thermal shift assays (CETSA) or photo-crosslinking can also be employed to confirm direct target engagement within the cellular environment.

Proteomic and Metabolomic Investigations for Pathway Discovery

To gain a broader understanding of the cellular pathways affected by a compound, unbiased "omics" approaches are frequently implemented. Proteomic analyses, using techniques like mass spectrometry-based quantitative proteomics, can reveal global changes in protein expression and post-translational modifications following treatment with the compound. This can provide insights into the downstream signaling pathways that are modulated.

Similarly, metabolomic studies can identify alterations in the cellular metabolome, highlighting changes in metabolic pathways that may be crucial to the compound's biological activity. Together, these systems-level investigations can help to build a comprehensive picture of the compound's mechanism of action and identify potential biomarkers of response.

While these methodologies represent the standard for characterizing a novel chemical entity, the application of these techniques to this compound and the resulting data have not been reported in the scientific literature. Consequently, its biological activities and potential as a therapeutic agent remain speculative until such studies are conducted and published.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Structural Modifications and Their Impact on Research Activity

The systematic modification of the three main components of the lead compound—the aromatic ring, the N-substituent, and the acetamide (B32628) linker—is a cornerstone of the research effort to understand its biological potential.

The 4-aminophenyl ring is a critical component for molecular recognition, and its substitution pattern significantly impacts the compound's activity profile. The nature, position, and size of substituents can alter the electronic properties, lipophilicity, and steric profile of the entire molecule. libretexts.orgresearchgate.net

Substituents on the aromatic ring can exert their influence through two primary mechanisms: inductive effects and resonance effects. libretexts.org Inductive effects are transmitted through sigma bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi electrons through conjugation with the aromatic system. libretexts.org

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a target protein. EDGs generally increase the nucleophilicity of the ring. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density. libretexts.org Halogens like chlorine (-Cl) and fluorine (-F) are deactivating through a strong inductive effect, which overrides their weaker resonance donation. libretexts.orgnih.gov

| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Hypothesized Impact on Activity |

|---|---|---|---|

| -Cl | 3-position | Inductively Withdrawing | May increase binding affinity through specific halogen bonding or by altering electronics. |

| -CH₃ | 2-position | Inductively Donating | Can enhance activity by increasing lipophilicity and filling a hydrophobic pocket. |

| -OCH₃ | 3-position | Resonance Donating, Inductively Withdrawing | Could modulate activity through hydrogen bond acceptance and altered electronic profile. |

| -CF₃ | 4-position | Strongly Inductively Withdrawing | May decrease activity due to strong electron withdrawal but can improve metabolic stability. mdpi.com |

The N-(2-methoxyethyl) group plays a pivotal role in defining the compound's physicochemical properties and its interaction with biological targets. This substituent is not merely a passive component; its features are critical for modulating research outcomes.

The 2-methoxyethyl group offers several key advantages:

Solubility and Polarity: The ether oxygen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility compared to a simple alkyl chain. This is a crucial factor in early-stage drug discovery.

Flexibility: The rotatable bonds in the ethyl chain allow the methoxy group to adopt various conformations, enabling it to fit optimally into a binding site.

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than other functional groups, which can lead to a more favorable pharmacokinetic profile.

Replacing the 2-methoxyethyl group with other substituents allows researchers to probe the specific requirements of the target's binding pocket.

| N-Substituent | Key Features | Potential Research Outcome Modulation |

|---|---|---|

| -CH₂CH₂OCH₃ (2-methoxyethyl) | Flexible, H-bond acceptor, moderate lipophilicity | Balances solubility and binding affinity. guidechem.com |

| -CH₂CH₃ (ethyl) | Flexible, more lipophilic, no H-bond acceptor | May increase binding in hydrophobic pockets but decrease solubility. |

| -Cyclopropyl | Rigid, lipophilic | Introduces conformational constraint, potentially increasing affinity if the conformation is optimal. |

| -CH₂-Phenyl (benzyl) | Bulky, aromatic, lipophilic | Could introduce favorable pi-stacking interactions but may also cause steric hindrance. |

The acetamide linkage is a central structural motif that connects the aminophenyl ring to the N-substituent. Molecules containing this linkage are known to exhibit a wide array of biological activities. nih.gov Modifications to this linker can profoundly affect molecular recognition by altering the distance, geometry, and hydrogen-bonding capabilities of the pharmacophoric groups.

Potential modifications include:

Homologation: Extending the linker from an acetamide (-CH₂CONH-) to a propanamide (-CH₂CH₂CONH-) changes the spatial relationship between the aromatic ring and the N-substituent.

Isosteric Replacement: Replacing the amide bond with a bioisostere, such as a sulfonamide (-SO₂NH-) or a reverse amide (-NHCO-), can alter hydrogen bonding patterns, stability, and conformational preferences.

Introducing Rigidity: Incorporating a double bond or a small ring into the linker can restrict conformational freedom. This can lead to a significant increase in binding affinity if the constrained conformation matches the bioactive conformation, but a loss of activity if it does not.

Such modifications are crucial for understanding the precise orientation required for optimal interaction with a biological target. nih.govmdpi.com

| Linkage Modification | Structural Change | Anticipated Impact on Molecular Recognition |

|---|---|---|

| Propanamide Linker | Increased length and flexibility | Alters distance between key pharmacophoric features. |

| Reverse Amide | Reverses H-bond donor/acceptor pattern | Probes the specific H-bonding requirements of the target. |

| Sulfonamide Bioisostere | Replaces planar amide with tetrahedral sulfonamide | Changes geometry and electronic character. |

| Alkene introduction | Introduces rigidity (E/Z isomers) | Restricts conformation, potentially locking in a bioactive shape. |

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.comnih.gov For the 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide series, a pharmacophore model would typically be generated based on the structures of the most active analogs. nih.gov

The key steps in this process include:

Feature Identification: Identifying the crucial chemical features, such as hydrogen bond donors (e.g., the 4-amino group), hydrogen bond acceptors (e.g., the acetamide carbonyl, the methoxy oxygen), a hydrophobic aromatic region, and potentially excluded volumes.

Model Generation: Aligning a set of active molecules to generate a 3D hypothesis that maps these features in space. This can be done using either ligand-based methods (if the target structure is unknown) or structure-based methods (if a crystal structure of the target is available). nih.gov

Model Validation: The generated model is tested for its ability to distinguish known active compounds from inactive ones.

Virtual Screening and Optimization: The validated pharmacophore model is then used as a 3D query to search large chemical databases for novel scaffolds that match the required features. dovepress.com This approach allows for scaffold hopping, finding new and structurally diverse molecules with the potential for similar biological activity. nih.gov The model also guides the optimization of existing leads by suggesting modifications that better fit the pharmacophoric constraints. nih.gov

Iterative Design and Synthesis Cycles in Academic Drug Discovery Research

The development of optimized analogs of this compound in an academic setting follows an iterative cycle of design, synthesis, and testing. This process is a cornerstone of modern medicinal chemistry. mdpi.com

The cycle typically proceeds as follows:

Design: Based on initial screening results, SAR data, and computational pharmacophore models, a new set of virtual compounds is designed to test specific hypotheses. For example, if a hydrophobic pocket is suspected, analogs with larger lipophilic groups might be designed. nih.govmdpi.com

Synthesis: Organic chemists then synthesize the highest-priority compounds from the design stage. Efficient synthetic routes are developed to create the target molecules and their analogs.

Biological Evaluation: The newly synthesized compounds are subjected to biological assays to determine their activity and other relevant properties.

Analysis and Learning: The results from the biological evaluation are analyzed, and new SAR insights are gained. This new knowledge is used to refine the pharmacophore models and SAR understanding.

This refined understanding then feeds back into the next design phase, creating a continuous loop of improvement. This iterative process allows researchers to systematically explore the chemical space around the lead compound, leading to the identification of optimized molecules with enhanced potency, selectivity, and more favorable drug-like properties. mdpi.com

Analytical and Bioanalytical Methodologies for Research Applications

Development of Quantitative Assays for Compound Detection in Research Matrices

The quantification of "2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide" in various research matrices is fundamental for understanding its behavior in experimental systems. While specific validated assays for this exact molecule are not widely published, the development of such methods would rely on established analytical techniques used for similar aromatic amines and acetamide (B32628) derivatives. researchgate.netresearchgate.net The choice of method depends on the required sensitivity, selectivity, and the nature of the research matrix (e.g., buffer solutions, cell lysates, or microsomal preparations).

Commonly employed analytical methods that can be adapted for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating the compound from complex mixtures. For "this compound," a reversed-phase column (e.g., C18) would likely be effective, using a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, leveraging the chromophore of the aminophenyl group.

Mass Spectrometry (MS): For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS or LC-MS/MS is the method of choice. researchgate.net This technique separates the compound chromatographically before ionizing and detecting it based on its mass-to-charge ratio (m/z). researchgate.net Predicted mass spectrometry data is crucial for developing a targeted MS-based assay. uni.lu For instance, in positive ion mode, the compound would be detected as its protonated molecule [M+H]+. Further fragmentation of this parent ion in an MS/MS experiment would yield specific product ions, enabling highly selective quantitation via Selected Reaction Monitoring (SRM).

| Technique | Principle | Application in Research Matrices |

|---|---|---|

| HPLC-UV | Separation based on polarity, followed by detection via UV absorbance by the aromatic ring. | Suitable for relatively simple matrices like buffer solutions or for purity analysis of the compound itself. |

| LC-MS/MS | Separation by chromatography, followed by ionization and detection of specific parent-product ion transitions. | Highly sensitive and selective method ideal for complex biological matrices such as plasma, cell lysates, and tissue homogenates. |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, providing a structural fingerprint. | Primarily used for structural confirmation and identification rather than quantification in complex mixtures. researchgate.netresearchgate.net |

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]+ | 209.12847 | 146.9 |

| [M+Na]+ | 231.11041 | 152.6 |

Methods for Studying Compound Stability and Reactivity in Model Systems

Understanding the chemical stability and reactivity of "this compound" is crucial for interpreting experimental results and for appropriate handling and storage. The compound's structure, featuring an amide, a primary aromatic amine, and a methoxyethyl group, dictates its reactivity profile.

Reactivity: The functional groups of the compound are susceptible to several chemical reactions. The primary amino group on the phenyl ring can undergo oxidation to form nitro derivatives or participate in substitution reactions. Conversely, the compound can be formed via the reduction of a corresponding nitro-precursor. researchgate.net The aromatic ring itself can undergo electrophilic substitution reactions.

| Reaction Type | Affected Functional Group | Typical Research Conditions/Reagents |

|---|---|---|

| Oxidation | Primary Aromatic Amine (-NH2) | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Precursor Nitro Group (-NO2) | Lithium aluminum hydride (LiAlH4), Iron (Fe) in acid researchgate.netresearchgate.net |

| Amide Hydrolysis | Acetamide (-NH-CO-) | Acidic or basic conditions (e.g., HCl, NaOH), elevated temperature |

| Electrophilic Aromatic Substitution | Phenyl Ring | Halogens (e.g., Br2), Nitrating agents (HNO3/H2SO4) |

Stability Studies: To assess the stability of the compound in research settings, forced degradation studies are often performed. These experiments involve exposing a solution of the compound to harsh conditions to identify potential degradation pathways and products. Standard conditions include:

pH Stability: Incubating the compound in buffers of varying pH (e.g., acidic, neutral, and basic) to assess susceptibility to hydrolysis, particularly of the amide bond.

Oxidative Stability: Exposing the compound to an oxidizing agent, such as hydrogen peroxide, to evaluate the stability of the electron-rich aminophenyl group.

Thermal Stability: Incubating the compound at elevated temperatures to determine its thermal degradation profile.

Photostability: Exposing the compound to controlled light sources (e.g., UV light) to assess its stability upon light exposure.

The progress of these degradation studies is monitored over time using a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.

Characterization of Molecular Interactions with Research Components (e.g., proteins, membranes)

The biological or pharmacological activity of "this compound" in a research context is predicated on its interaction with molecular targets, such as proteins (e.g., enzymes, receptors) and biological membranes. Characterizing these non-covalent interactions is key to elucidating its mechanism of action. A variety of advanced biophysical and mass spectrometry-based techniques can be employed for this purpose. tamu.edunih.gov

Protein-Ligand Interactions: Compounds structurally related to acetamides have been studied as inhibitors of enzymes like matrix metalloproteinases (MMPs), indicating that such molecules can form specific interactions within protein binding pockets. nih.gov Methods to study these interactions include native mass spectrometry, which preserves non-covalent complexes in the gas phase, allowing for the determination of binding stoichiometry and affinity. tamu.eduebi.ac.uk Covalent labeling-mass spectrometry (CL-MS) is another powerful technique where the protein target is chemically modified in the presence and absence of the ligand; regions of the protein that show protection from labeling in the presence of the compound are inferred to be part of the binding site. nih.govresearchgate.net

Compound-Membrane Interactions: As many protein targets are membrane-bound, understanding the interaction of the compound with the lipid bilayer is also important. Techniques like native mass spectrometry can be used with membrane protein complexes solubilized in nanodiscs or other membrane mimetics. nih.govebi.ac.uk These methods can reveal how lipids modulate the structure of the protein target and how the compound might interact with the protein, the lipids, or the protein-lipid interface. ebi.ac.uk

| Methodology | Principle | Information Obtained |

|---|---|---|

| Native Mass Spectrometry (Native MS) | Analysis of intact protein-ligand complexes under non-denaturing conditions to preserve non-covalent interactions. tamu.edu | Binding stoichiometry, relative binding affinity, and the influence of cofactors or lipids on the interaction. ebi.ac.uk |

| Covalent Labeling-Mass Spectrometry (CL-MS) | Differential chemical modification of solvent-accessible amino acid residues on a protein in the presence vs. absence of a binding partner. nih.gov | Identifies binding interfaces and maps ligand-induced conformational changes in the protein structure. researchgate.net |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase, providing structural information on protein-ligand complexes. nih.gov | Provides insights into the overall shape (collision cross-section) of the complex and can detect conformational changes upon binding. |

Future Research Directions and Potential Academic Applications of 2 4 Aminophenyl N 2 Methoxyethyl Acetamide

Role as a Chemical Probe for Biological Pathway Dissection

While specific applications have not been reported, the structure of 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide makes it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The utility of aromatic amides as probes is an active area of research. researchgate.net The primary aromatic amine on the phenyl ring serves as a versatile chemical handle. It can be readily modified through diazotization or acylation to attach reporter groups such as fluorophores, biotin, or photoaffinity labels. This would enable researchers to track the molecule's localization within cells, identify its binding partners, and dissect its mechanism of action in various biological pathways. The N-(2-methoxyethyl)acetamide portion could influence the molecule's solubility, cell permeability, and interaction with specific protein binding pockets, allowing for systematic tuning of its properties as a probe.

Potential as a Starting Material for Novel Chemical Entity Discovery

The compound this compound represents a valuable scaffold for the discovery of novel chemical entities, particularly in medicinal chemistry. Aminophenyl derivatives are crucial intermediates in the synthesis of pharmaceuticals and dyes. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net The primary amine group is a key site for chemical modification, allowing for the construction of diverse molecular libraries.

For example, this amine can be acylated, alkylated, or used in cyclization reactions to generate a wide array of derivatives. Research on other aminophenyl acetamide (B32628) scaffolds has led to the discovery of potent agents against cancer. nih.gov Similarly, N-substituted acetamide derivatives have been identified as promising antagonists for inflammatory disease targets. nih.gov The structural elements of this compound could be systematically modified to explore structure-activity relationships (SAR) for various biological targets.

Table of Potential Derivatization Strategies:

| Reaction Site | Potential Modification | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Primary Aromatic Amine | Acylation | Secondary Amide | Modulate binding interactions |

| Primary Aromatic Amine | Sulfonylation | Sulfonamide | Improve pharmacokinetic properties |

| Primary Aromatic Amine | Reductive Amination | Secondary/Tertiary Amine | Introduce new interaction points |

Contribution to Fundamental Understanding of Structure-Function Relationships in Amide Chemistry

The study of this compound can contribute significantly to the fundamental understanding of structure-function relationships in amide chemistry. The interplay between the rigid aromatic ring and the flexible N-alkoxyethyl side chain presents a compelling case for conformational analysis. The amide bond itself is a critical functional group, and its properties are influenced by adjacent chemical moieties. nih.govnih.gov

Development of Methodological Advancements in Organic Synthesis and Computational Chemistry

The pursuit of research on this compound can also drive methodological advancements in both synthetic and computational chemistry.

Organic Synthesis: Developing efficient, scalable, and sustainable synthetic routes to this compound and its analogs is a worthwhile objective. While numerous methods for amide bond formation exist, optimizing these for specific substrates with multiple functional groups remains a challenge. whiterose.ac.uknih.gov Research could focus on novel catalytic systems for the direct amidation of 4-aminophenylacetic acid derivatives, potentially avoiding the use of harsh reagents and improving atom economy. The synthesis of related N-(2-hydroxyethyl)amide derivatives has been a subject of interest for creating compounds with biological activity, suggesting that synthetic methodologies in this area are of value. nih.gov

Computational Chemistry: The conformational flexibility of the acetamide and methoxyethyl groups makes this molecule an excellent model for computational studies. rsc.org Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, could be employed to predict its stable conformations, vibrational spectra, and electronic properties. rsc.org Such studies are crucial for understanding how molecules form and interact in complex environments. nih.gov A comprehensive computational analysis could provide insights into its potential binding modes with target proteins, guiding the rational design of new derivatives with enhanced activity or specificity. nih.gov These theoretical predictions, when correlated with experimental data, can help refine and validate computational models, thereby advancing their predictive power for more complex systems.

Q & A

Q. How can researchers optimize the synthesis yield of 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide?

- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature: Maintain 0–5°C during exothermic steps (e.g., acylation) to minimize side reactions .

- Solvent Choice: Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .

- Base Selection: Triethylamine effectively neutralizes HCl byproducts, improving reaction efficiency .

- Purification: Column chromatography or recrystallization enhances purity (>95%) .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces decomposition |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine | Neutralizes HCl |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 252.1 for C₁₁H₁₆N₂O₂) .

- HPLC: Purity assessment (>98%) using reverse-phase C18 columns .

Q. How can preliminary biological activity (e.g., antimicrobial) be assessed?

- Methodological Answer: Use standardized in vitro assays:

- Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing .

- Structural Analog Comparison: Test derivatives (e.g., halogenated or methoxy variants) to isolate structure-activity relationships .

- Metabolite Profiling: LC-MS identifies degradation products that may interfere with bioassays .

Q. How can researchers elucidate the reaction mechanism of this compound’s amide bond formation?

- Methodological Answer: Mechanistic studies require:

- Kinetic Isotope Effects (KIE): Replace ¹H with ²H in the amine group to probe rate-determining steps .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) map transition states and activation energies .

- Trapping Intermediates: Use quenching agents (e.g., D₂O) to isolate acyl chloride intermediates .

Q. What modifications to the methoxyethyl group enhance target selectivity?

- Methodological Answer: Structural tuning improves pharmacokinetics:

- Electron-Withdrawing Substituents: Introduce fluorine at the methoxy group to enhance membrane permeability .

- Steric Hindrance: Replace ethyl with cyclopropane to reduce off-target binding .

- Protease Stability: Evaluate metabolic stability in liver microsomes to guide design .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer: Discrepancies may stem from crystallinity or hydration. Resolve via:

- DSC/TGA: Measure melting points and decomposition to assess crystallinity .

- Solubility Parameters: Use Hansen Solubility Parameters (HSP) to predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.